molecular formula C21H21ClN2O2 B1666105 Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)- CAS No. 300669-68-5

Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-

Cat. No. B1666105
M. Wt: 368.9 g/mol
InChI Key: FGCZYICKZZNEEU-VHEBQXMUSA-N
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Description

Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)- is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .


Molecular Structure Analysis

The molecular formula of Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)- is C21H21ClN2O2 . Its exact mass is 368.13 and its molecular weight is 368.860 .

Scientific Research Applications

Chlorination Processes

Yang et al. (2020) conducted a study on the chlorination of benzamides, including derivatives similar to the compound of interest. They found that certain derivatives undergo chlorination on the benzene ring, offering a new method for synthesizing aromatic chlorinated compounds (Yang et al., 2020).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of benzamide derivatives, including piperidine derivatives, for anti-acetylcholinesterase activity. They found that specific structural modifications significantly increased the activity (Sugimoto et al., 1990).

Bioactivity of Metal Complexes

Khatiwora et al. (2013) synthesized metal complexes with various benzamides, examining their antibacterial activities. They observed that copper complexes exhibited better activities against certain bacteria compared to free ligands (Khatiwora et al., 2013).

Dopamine Receptor Ligands

Leopoldo et al. (2002) investigated the structural modifications of benzamides like PB12 to identify ligands with high affinity for dopamine D(3) receptors. Their research resulted in several high-affinity ligands (Leopoldo et al., 2002).

Serotonin Receptor Agonists

Sonda et al. (2003) designed and synthesized benzamide derivatives as potent serotonin 4 receptor agonists. These compounds showed promising profiles for gastrointestinal motility (Sonda et al., 2003).

Crystal Structure Analysis

Gowda et al. (2007) studied the crystal structure of N-(4-Methylphenyl)benzamide and other similar compounds. They provided insights into the molecular linkages and chain formations through hydrogen bonds (Gowda et al., 2007).

Synthesis and Characterization of Novel Compounds

Saeed et al. (2010) conducted research on the synthesis and characterization of novel benzamides, providing valuable information on their structural features and potential applications (Saeed et al., 2010).

properties

IUPAC Name

N-[(E)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZYICKZZNEEU-VHEBQXMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(/C2=CC=CC=C2)\Cl)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-

CAS RN

300669-68-5
Record name AT 61
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300669685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-
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Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-
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Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-
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Benzamide, N-(2-chloro-2-phenyl-1-(1-piperidinylcarbonyl)ethenyl)-

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